
4-(4-Cyanoanilino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Cyanoanilino)-4-oxobutanoic acid is an organic compound with the molecular formula C11H8N2O3 It is a derivative of butanoic acid, featuring a cyano group attached to an aniline moiety
作用机制
Target of Action
Similar compounds have been known to target the hiv-1 reverse transcriptase (rt) enzyme , which is a popular target in the field of antiretroviral drug development .
Mode of Action
Compounds with similar structures have been observed to bind to their targets in a distinct manner . For instance, some compounds bind in a “horseshoe” or “U” mode
Biochemical Pathways
Compounds that target the hiv-1 rt enzyme are known to affect the replication of the genetic material of hiv .
Result of Action
Compounds that inhibit the hiv-1 rt enzyme can prevent the replication of the genetic material of hiv , potentially leading to a decrease in the viral load.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanoanilino)-4-oxobutanoic acid typically involves the reaction of 4-cyanoaniline with a suitable butanoic acid derivative. One common method is the reaction of 4-cyanoaniline with succinic anhydride under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-(4-Cyanoanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-cyanoanilino)-4-oxo-2-butenoic acid.
Reduction: Formation of 4-(4-aminophenyl)-4-oxobutanoic acid.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
科学研究应用
4-(4-Cyanoanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-Cyanoaniline: A simpler analog with similar reactivity but lacking the butanoic acid moiety.
4-(4-Cyanoanilino)-4-oxo-2-butenoic acid: An oxidized derivative with different chemical properties.
4-(4-Aminophenyl)-4-oxobutanoic acid: A reduced form with an amine group instead of a cyano group.
Uniqueness
4-(4-Cyanoanilino)-4-oxobutanoic acid is unique due to the presence of both a cyano group and a butanoic acid moietyIts ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
属性
IUPAC Name |
4-(4-cyanoanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXNEGDGLGDODH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
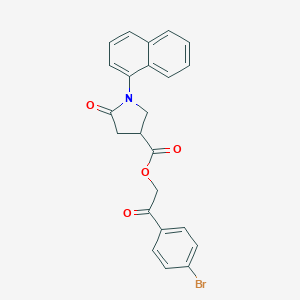
![2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387441.png)
![2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B387444.png)
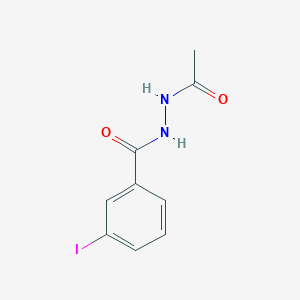
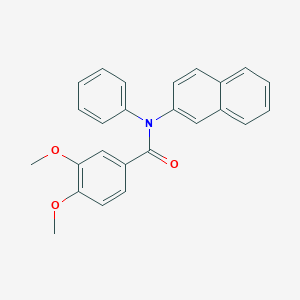
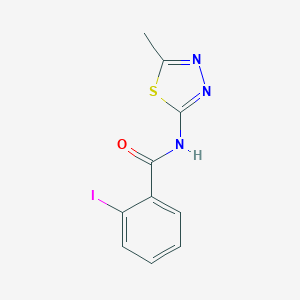
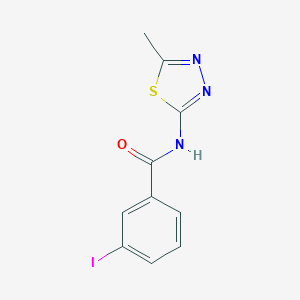
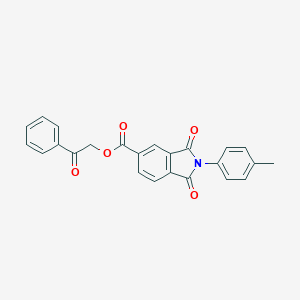
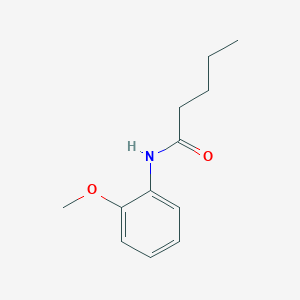
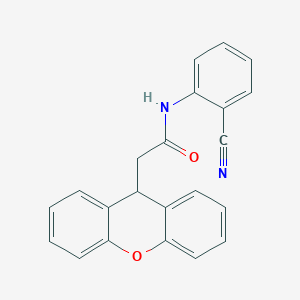
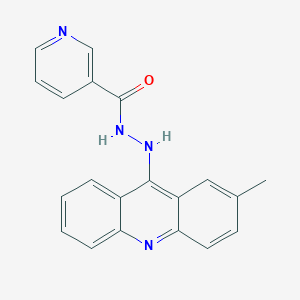
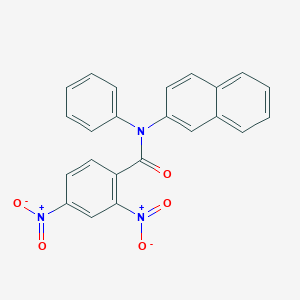
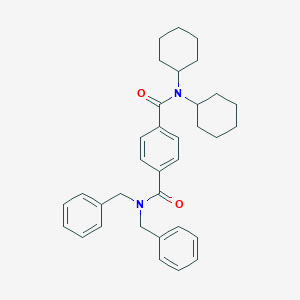
![4-amino-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B387465.png)
